REACTION_CXSMILES
|
[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Cl:14]Cl>C1(C)C=CC=CC=1.O>[Cl:14][CH:2]([C:3]([CH3:5])=[O:4])[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6]
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1440 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
82.6 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
6 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added (about 56 minutes)
|
Duration
|
56 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the product was precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered from the toluene/aqueous HCl mixture
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NC1=CC=CC=C1)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.8 g | |
YIELD: PERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |